![molecular formula C22H17N5OS B2765315 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 1798545-94-4](/img/structure/B2765315.png)
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is a complex organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 1H-imidazole with a benzyl halide to form the imidazolylmethyl intermediate. This intermediate is then reacted with 2-(imidazo[2,1-b]thiazol-6-yl)aniline under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: NaBH4, LiAlH4; reactions are often performed in ethanol or tetrahydrofuran (THF).
Substitution: Halogenated benzamides, nucleophiles like amines or thiols; reactions are conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown activity against various pathogens and cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or protein function. The compound may also interact with DNA or RNA, leading to changes in gene expression or inhibition of replication. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: Compounds like 1H-imidazole, 2-methylimidazole, and 4,5-diphenylimidazole share structural similarities with the imidazole ring.
Benzamide derivatives: Compounds such as N-phenylbenzamide and N-(2-hydroxyphenyl)benzamide have similar benzamide groups.
Imidazo[2,1-b]thiazole derivatives: Compounds like 2-phenylimidazo[2,1-b]thiazole and 6-methylimidazo[2,1-b]thiazole share the imidazo[2,1-b]thiazole moiety.
Uniqueness
4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide is unique due to the combination of its three distinct structural components
Eigenschaften
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c28-21(17-7-5-16(6-8-17)13-26-10-9-23-15-26)24-19-4-2-1-3-18(19)20-14-27-11-12-29-22(27)25-20/h1-12,14-15H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDHPEMJRSVZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
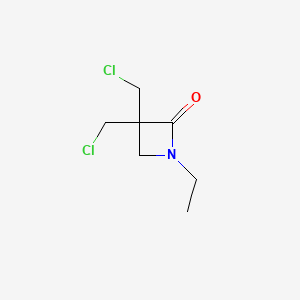
![6-(5-methylthiophen-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765233.png)
![2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2765234.png)

![N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B2765236.png)
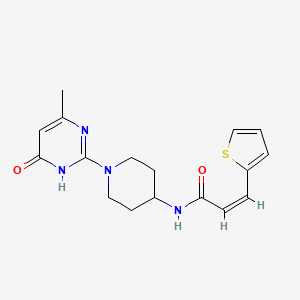
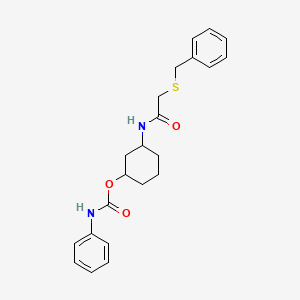
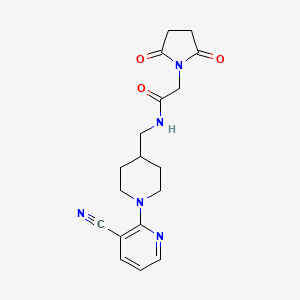
![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2765247.png)
![5-Oxo-1-tosyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carbonitrile](/img/structure/B2765248.png)

amine](/img/structure/B2765251.png)
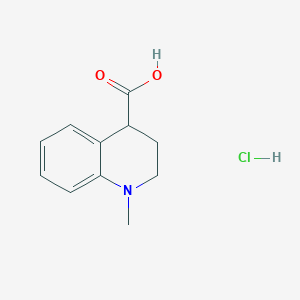
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2765253.png)
